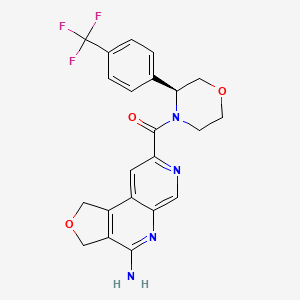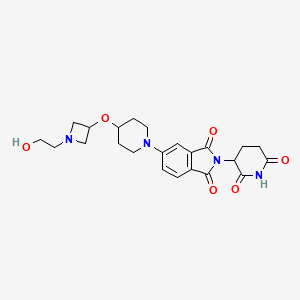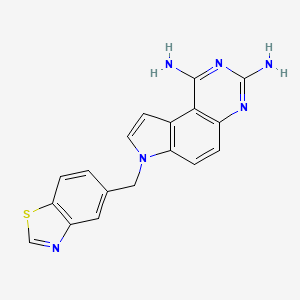
Dhfr-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhfr-IN-8 is a compound that functions as an inhibitor of dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate. This enzyme plays a crucial role in the synthesis of nucleotides, which are essential for DNA replication and cell division.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dhfr-IN-8 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often require the use of various reagents and catalysts to achieve the desired chemical transformations. For instance, the preparation may involve the use of organic solvents, temperature control, and purification techniques such as chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may be scaled up using optimized synthetic routes that ensure high yield and purity. This often involves the use of large-scale reactors, automated systems for reagent addition, and advanced purification methods to isolate the final product. The industrial production process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
Dhfr-IN-8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of hydrogen peroxide or other oxidizing agents, while reduction reactions may involve the use of sodium borohydride .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products may include various derivatives of this compound with altered chemical properties and enhanced biological activity .
Applications De Recherche Scientifique
Dhfr-IN-8 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study enzyme inhibition and the mechanisms of DHFR. In biology, this compound is employed to investigate cellular processes involving nucleotide synthesis and DNA replication .
In medicine, this compound has potential therapeutic applications in the treatment of cancer, bacterial infections, and other diseases where DHFR plays a critical role. Its ability to inhibit DHFR makes it a valuable candidate for drug development and clinical research . In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products that require precise control over enzyme activity .
Mécanisme D'action
Dhfr-IN-8 exerts its effects by binding to the active site of dihydrofolate reductase, thereby inhibiting the enzyme’s activity. This inhibition prevents the reduction of dihydrofolate to tetrahydrofolate, leading to a decrease in the synthesis of nucleotides. As a result, DNA replication and cell division are disrupted, which can be beneficial in treating diseases characterized by rapid cell proliferation, such as cancer .
The molecular targets of this compound include the active site residues of DHFR, which are critical for the enzyme’s catalytic function. By binding to these residues, this compound effectively blocks the enzyme’s activity and disrupts the associated metabolic pathways .
Comparaison Avec Des Composés Similaires
Dhfr-IN-8 is unique among DHFR inhibitors due to its specific chemical structure and binding affinity for the enzyme. Similar compounds include methotrexate, trimethoprim, and pyrimethamine, which also inhibit DHFR but differ in their chemical properties and therapeutic applications .
Methotrexate: A widely used anticancer agent that inhibits DHFR and disrupts nucleotide synthesis.
Trimethoprim: An antibacterial agent that targets bacterial DHFR and is commonly used in combination with sulfonamides.
Pyrimethamine: An antimalarial drug that inhibits DHFR in protozoan parasites and is used in the treatment of malaria.
This compound stands out due to its potential for higher specificity and reduced side effects compared to these similar compounds .
Propriétés
Formule moléculaire |
C18H14N6S |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
7-(1,3-benzothiazol-5-ylmethyl)pyrrolo[3,2-f]quinazoline-1,3-diamine |
InChI |
InChI=1S/C18H14N6S/c19-17-16-11-5-6-24(14(11)3-2-12(16)22-18(20)23-17)8-10-1-4-15-13(7-10)21-9-25-15/h1-7,9H,8H2,(H4,19,20,22,23) |
Clé InChI |
WFHFOKYUKSODFR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CN3C=CC4=C3C=CC5=C4C(=NC(=N5)N)N)N=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12377589.png)
![methyl (1R,2S,3R,6R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,15,16-trihydroxy-9,13-dimethyl-4,10-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadeca-8,11-diene-17-carboxylate](/img/structure/B12377611.png)
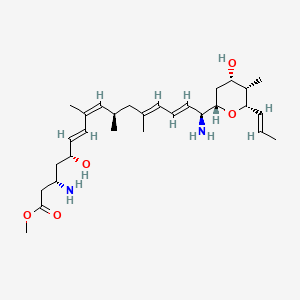
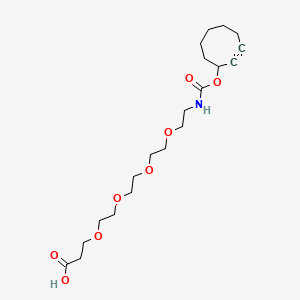
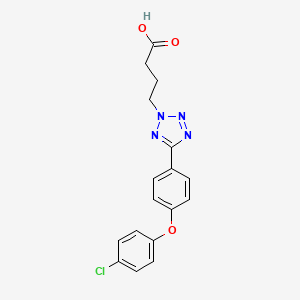

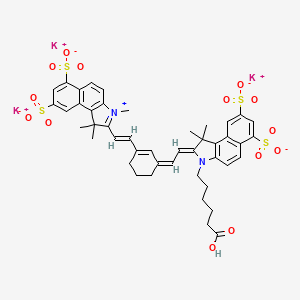
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12377637.png)
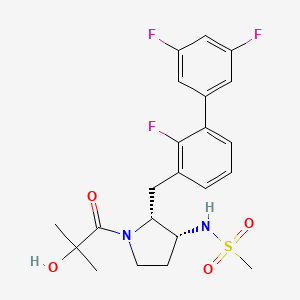
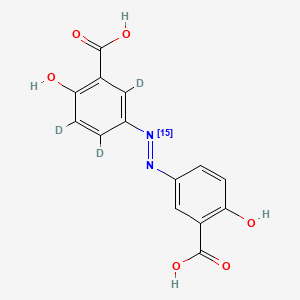
![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)

